molecular formula C10H17NOS B13027123 N-(2,2-Dimethylthietan-3-yl)pent-4-enamide

N-(2,2-Dimethylthietan-3-yl)pent-4-enamide

Cat. No.: B13027123
M. Wt: 199.32 g/mol
InChI Key: OZSIAOISLMSJKG-UHFFFAOYSA-N
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Description

N-(2,2-Dimethylthietan-3-yl)pent-4-enamide is a chemical compound with the molecular formula C10H17NOS. It is characterized by a thietane ring, which is a four-membered ring containing sulfur, and an enamide functional group. This compound is primarily used in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-Dimethylthietan-3-yl)pent-4-enamide typically involves the reaction of 2,2-dimethylthietane with pent-4-enoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent quality control measures to ensure the purity and consistency of the product .

Chemical Reactions Analysis

Types of Reactions

N-(2,2-Dimethylthietan-3-yl)pent-4-enamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2,2-Dimethylthietan-3-yl)pent-4-enamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2,2-Dimethylthietan-3-yl)pent-4-enamide involves its interaction with specific molecular targets. The thietane ring and enamide group play crucial roles in its reactivity. The compound can undergo oxidative desaturation, leading to the formation of reactive intermediates that interact with biological molecules .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,2-Dimethylthietan-3-yl)acetamide
  • N-(2,2-Dimethylthietan-3-yl)propionamide
  • N-(2,2-Dimethylthietan-3-yl)butyramide

Uniqueness

N-(2,2-Dimethylthietan-3-yl)pent-4-enamide is unique due to its specific combination of a thietane ring and an enamide group. This structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C10H17NOS

Molecular Weight

199.32 g/mol

IUPAC Name

N-(2,2-dimethylthietan-3-yl)pent-4-enamide

InChI

InChI=1S/C10H17NOS/c1-4-5-6-9(12)11-8-7-13-10(8,2)3/h4,8H,1,5-7H2,2-3H3,(H,11,12)

InChI Key

OZSIAOISLMSJKG-UHFFFAOYSA-N

Canonical SMILES

CC1(C(CS1)NC(=O)CCC=C)C

Origin of Product

United States

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